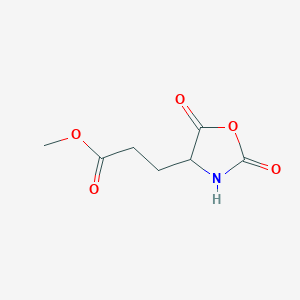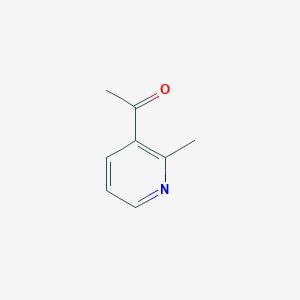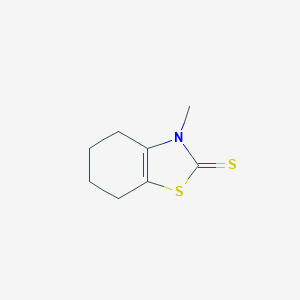
3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione, also known as MTBT, is a heterocyclic organic compound with a thiazole ring. It has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science.
Wissenschaftliche Forschungsanwendungen
3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione has been studied extensively for its potential applications in medicine, particularly in the treatment of cancer. It has been shown to have cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione has also been studied for its potential use as an antifungal agent, as well as its ability to inhibit the growth of bacteria.
Wirkmechanismus
The mechanism of action of 3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the MAPK signaling pathway, which is involved in cell proliferation and survival.
Biochemische Und Physiologische Effekte
3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the disruption of the cell cycle. It has also been shown to have anti-inflammatory effects, as well as the ability to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione in lab experiments is its high purity and stability, which makes it easy to work with and ensures reproducibility of results. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione. One area of interest is its potential use as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and safety in vivo, as well as its potential for use in combination with other chemotherapy drugs. Another area of interest is its potential use as an antifungal agent, particularly for the treatment of fungal infections that are resistant to current treatments. Finally, there is potential for the use of 3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione in materials science, particularly in the development of new polymers and coatings.
Synthesemethoden
3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione can be synthesized through a variety of methods, including the reaction of 2-aminothiophenol with 2-bromo-1-methylcyclohexene, the reaction of 2-aminothiophenol with 2-methylcyclohexanone, and the reaction of 2-aminothiophenol with 2-methylcyclohexanone oxime. The most commonly used method is the reaction of 2-aminothiophenol with 2-bromo-1-methylcyclohexene, which yields 3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione with a high yield and purity.
Eigenschaften
CAS-Nummer |
1628-45-1 |
|---|---|
Produktname |
3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione |
Molekularformel |
C8H11NS2 |
Molekulargewicht |
185.3 g/mol |
IUPAC-Name |
3-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C8H11NS2/c1-9-6-4-2-3-5-7(6)11-8(9)10/h2-5H2,1H3 |
InChI-Schlüssel |
HCHWZEAGBIJCFF-UHFFFAOYSA-N |
SMILES |
CN1C2=C(CCCC2)SC1=S |
Kanonische SMILES |
CN1C2=C(CCCC2)SC1=S |
Synonyme |
3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



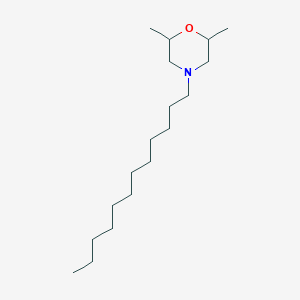
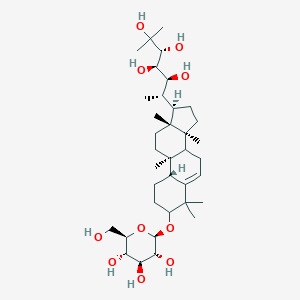
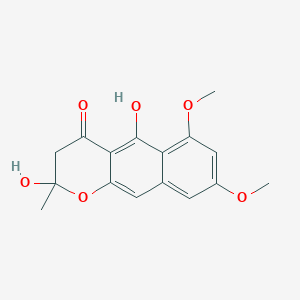
![1-[Bis(4-fluorophenyl)methyl]piperazine](/img/structure/B154382.png)
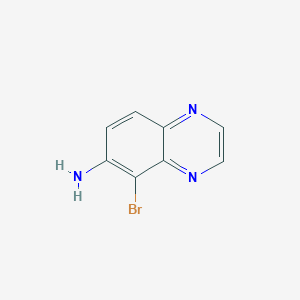
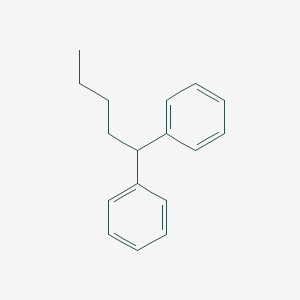
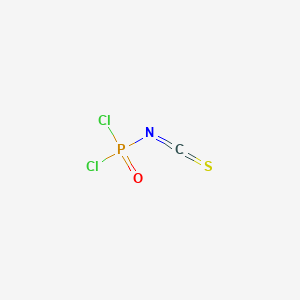
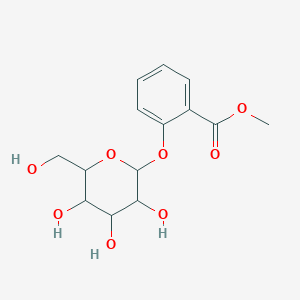
![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI)](/img/structure/B154394.png)
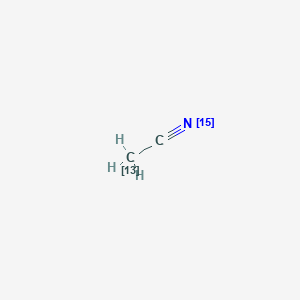
![1-[Bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenyl-2-propenyl]piperazine](/img/structure/B154396.png)
